

Application Notes and Protocols for LY 345899 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 345899 is a potent folate analog that acts as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical components of one-carbon metabolism, playing a vital role in the synthesis of nucleotides and other essential biomolecules. By inhibiting MTHFD1 and MTHFD2, LY 345899 disrupts cellular proliferation and induces apoptosis, making it a compound of significant interest in cancer research. This document provides detailed application notes and protocols for the use of LY 345899 in cell culture experiments.

Mechanism of Action

LY 345899 competitively inhibits MTHFD1 and MTHFD2, with IC50 values of 96 nM and 663 nM, respectively, and a Ki of 18 nM for MTHFD1.[1] This inhibition disrupts the folate cycle, leading to a depletion of one-carbon units necessary for de novo purine and thymidylate synthesis. The disruption of redox homeostasis and NADPH levels by **LY 345899** can accelerate cell death, particularly under conditions of oxidative stress.[1]

Data Presentation Biochemical Activity



Target	IC50	Ki
MTHFD1	96 nM	18 nM[1]
MTHFD2	663 nM	-

Cellular Activity: Reported Concentrations and IC50 Values

The effective concentration of **LY 345899** is highly dependent on the cell type and experimental conditions. Below is a summary of reported concentrations and IC50 values for cell viability.

Cell Line	Cancer Type	Assay Type	Concentration / IC50	Reference
HCT116, SW620, LoVo	Colorectal Cancer	ROS Production	10 μΜ	
SW620	Colorectal Cancer	Viability	Less potent than in AML	[2]
LN229	Glioblastoma	Cell Viability	500 μΜ	
U251	Glioblastoma	Cell Viability	300 μΜ	
HL-60	Acute Myeloid Leukemia	Cell Viability	-	[3]

Note: The significant variation in effective concentrations highlights the importance of determining the optimal concentration for each specific cell line and experimental setup through dose-response studies.

Experimental Protocols Preparation of LY 345899 Stock Solution

Materials:

• LY 345899 powder



- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Bring the LY 345899 powder and DMSO to room temperature.
- Aseptically weigh the desired amount of LY 345899 powder.
- Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (e.g., MTT Assay)

This protocol is a general guideline to determine the effect of **LY 345899** on cell proliferation and viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- LY 345899 stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader



Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **LY 345899** in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., from low nM to high μ M) to determine the IC50 value.
- Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of **LY 345899**. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a
 dose-response curve to determine the IC50 value.

Western Blot Analysis of MTHFD2 Pathway Proteins

This protocol is used to assess the levels of MTHFD2 and downstream signaling proteins following treatment with **LY 345899**.

Materials:

- Cancer cells treated with LY 345899
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-MTHFD2, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

Protocol:

- Seed cells in 6-well plates and treat with LY 345899 at the desired concentrations and for the appropriate duration.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA protein assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.



- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by LY 345899 using flow cytometry.

Materials:

- Cancer cells treated with LY 345899
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

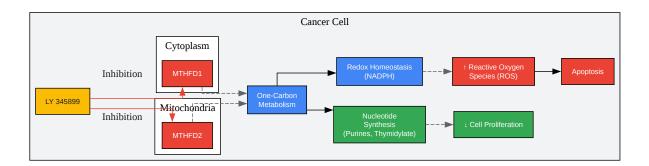
Protocol:

- Seed cells and treat with LY 345899 at the desired concentrations and for the appropriate duration. Include both positive and negative controls.
- Harvest the cells, including any floating cells from the supernatant.
- Wash the cells twice with cold PBS and centrifuge.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.



- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

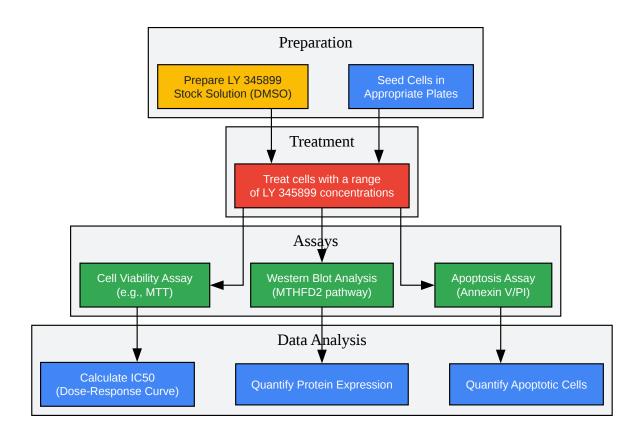
Mandatory Visualizations



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Caption: Mechanism of action of LY 345899 in cancer cells.





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Caption: General experimental workflow for LY 345899 in cell culture.

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